Bisdemethoxycurcumin
Overview
Description
Bisdemethoxycurcumin is a naturally occurring curcuminoid found in turmeric (Curcuma longa). It is one of the three major curcuminoids, alongside curcumin and demethoxycurcumin. This compound is known for its antioxidant, anti-inflammatory, and antimutagenic properties . It is used as a pigment and nutraceutical, and it is more resistant to alkaline degradation compared to other curcuminoids .
Mechanism of Action
Target of Action
Bisdemethoxycurcumin, a curcuminoid found in turmeric, primarily targets SRC, EGFR, AKT1, and PIK3R1 . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, molecular docking studies have shown that this compound binds well with SRC, EGFR, PIK3R1, and AKT1 . This interaction can modulate the activity of these proteins, thereby influencing the cellular processes they regulate .
Biochemical Pathways
This compound affects several biochemical pathways, including the PI3K/Akt and MAPK pathways . These pathways are essential for cell survival, growth, and proliferation. By modulating these pathways, this compound can influence various downstream effects, such as reducing inflammation and oxidative stress .
Pharmacokinetics
The pharmacokinetic properties of this compound influence its bioavailability. Key parameters include the area under the time-concentration curve (AUC) 0-12h, mean residency time (MRT) 0-12h, maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax). For this compound, these values are (1.01±0.14) μg/ml•h, (3.43±0.21) h, (0.45±0.11) μg/ml, and (0.20±0.00) h, respectively .
Result of Action
The action of this compound leads to various molecular and cellular effects. For example, it has been reported to have potent anti-ulcer properties by decreasing acid secretion and inflammation, and providing antioxidant action to protect gastric tissues in ulcer-induced animal models . It also suppresses the proliferation of various tumor cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is more resistant to alkaline degradation compared to other curcuminoids . This property could potentially enhance its stability and effectiveness in different physiological environments.
Biochemical Analysis
Biochemical Properties
Bisdemethoxycurcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to be a potent activator of macrophage phagocytosis, interacting with 1α, 25-dihydroxy vitamin D3 to stimulate amyloid-β clearance by macrophages . The relative potency for suppression of tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation was found to be Curcumin > Demethoxycurcumin > this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It decreases the viability of HOS, U2OS, MDA-MB-231, and A2058 cancer cells . Additionally, it induces apoptosis in HOS cells through activation of Smad 2/3 or repression of Akt signaling pathway . It also suppresses LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It increases the phosphorylation of AMPKα in response to LPS stimulation, and AMPK inhibition with Compound C almost completely blunts the protective effect of this compound in LPS-treated mice and macrophages . Moreover, it has been demonstrated that this compound activates AMPKα via the cAMP/Epac pathway .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress LPS-induced lung injury, inflammation, and oxidative stress over time in laboratory settings . It promotes autophagy by suppressing the PDK1/Akt/mTOR signaling pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to alleviate inflammatory responses and lipid accumulation in apoe −/− mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It promotes autophagy by suppressing the PDK1/Akt/mTOR signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisdemethoxycurcumin can be synthesized through various methods. One common synthetic route involves the condensation of acetylacetone with two equivalents of 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds through a Claisen-Schmidt condensation mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from turmeric using solvents such as ethanol or methanol. Advanced extraction techniques, including ultrasound-assisted extraction and microwave-assisted extraction, have been employed to enhance yield and purity . These methods are preferred for their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
Bisdemethoxycurcumin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition. It is particularly known for its electron-donating reactions, which lead to the oxidation of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Bisdemethoxycurcumin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of curcuminoids and their derivatives.
Medicine: It has demonstrated potential in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders For instance, it has been found to enhance the efficacy of conventional antibiotics against methicillin-resistant Staphylococcus aureus.
Comparison with Similar Compounds
Similar Compounds
Demethoxycurcumin: Another curcuminoid with similar biological activities, demethoxycurcumin lacks one methoxy group compared to curcumin.
Tetrahydrocurcumin: A hydrogenated derivative of curcumin, tetrahydrocurcumin exhibits similar biological activities but with different stability and solubility properties.
Uniqueness of this compound
This compound is unique among curcuminoids due to its higher resistance to alkaline degradation and its ability to modulate specific molecular pathways more effectively . This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBVFJICNPEKM-YDWXAUTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872663 | |
Record name | Bisdemethoxycurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bisdemethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33171-05-0, 24939-16-0 | |
Record name | Bisdemethoxycurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33171-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-hydroxycinnamoyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curcumin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033171050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisdemethoxycurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISDEMETHOXYCURCUMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFO1BP34R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Bisdemethoxycurcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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